molecular formula C20H17BrN6OS B11268704 4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11268704
M. Wt: 469.4 g/mol
InChI Key: PUJVVUGMERINJJ-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the Triazole and Thiadiazole Rings: This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Bromine Atom: This is typically achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Final Coupling with Benzamide: The final step involves the coupling of the intermediate with benzamide under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and thiadiazole rings.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a valuable candidate for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. For example, the triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in treating various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole and thiadiazole rings could play a role in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-{3-[1-(3-phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: Similar structure but lacks the ethyl group on the phenyl ring.

    4-chloro-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of the ethyl group on the phenyl ring and the bromine atom makes 4-bromo-N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide unique. These features can influence its reactivity and interactions with other molecules, potentially leading to unique properties and applications.

Properties

Molecular Formula

C20H17BrN6OS

Molecular Weight

469.4 g/mol

IUPAC Name

4-bromo-N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H17BrN6OS/c1-3-13-5-4-6-16(11-13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-7-9-15(21)10-8-14/h4-11H,3H2,1-2H3,(H,22,23,25,28)

InChI Key

PUJVVUGMERINJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C

Origin of Product

United States

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